

Spectroscopic Data Analysis of 1,5-Dibromoocetane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-Dibromoocetane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **1,5-dibromoocetane**, a key bifunctional alkylating agent. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural characterization. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for **1,5-dibromoocetane**. This data is derived from computational models and analysis of structurally related compounds, providing a reliable reference for experimental validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Predicted)

The proton NMR spectrum of **1,5-dibromoocetane** is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing effect of the bromine atoms will cause a downfield shift for protons on the carbons bearing the bromine atoms (C1 and C5).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 3.4 - 3.6	Multiplet	2H	H-1, H-5
~ 1.8 - 2.0	Multiplet	4H	H-2, H-4, H-6
~ 1.3 - 1.6	Multiplet	8H	H-3, H-7, H-8, H-9, H-10, H-11, H-12, H-13
~ 0.9	Triplet	3H	H-14

¹³C NMR (Predicted)

The carbon NMR spectrum will show signals for each unique carbon atom in the **1,5-dibromoocane** structure. The carbons directly attached to the bromine atoms will be the most deshielded.

Chemical Shift (ppm)	Assignment
~ 55 - 60	C-1, C-5
~ 35 - 40	C-2, C-4, C-6
~ 25 - 30	C-3, C-7
~ 22 - 27	C-8
~ 13 - 15	C-14

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1,5-dibromoocane** is expected to be dominated by absorptions corresponding to C-H and C-Br bond vibrations.

Frequency (cm ⁻¹)	Intensity	Assignment
2960 - 2850	Strong	C-H stretching (alkane)
1465 - 1450	Medium	C-H bending (methylene)
1380 - 1370	Medium	C-H bending (methyl)
650 - 550	Strong	C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of **1,5-dibromooctane** will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).

m/z	Relative Abundance	Assignment
270, 272, 274	Variable	[M] ⁺ , [M+2] ⁺ , [M+4] ⁺ (Molecular ion cluster)
191, 193	Variable	[M - Br] ⁺
111	Variable	[C ₈ H ₁₅] ⁺
41	High	[C ₃ H ₅] ⁺

Experimental Protocols

The following are general experimental protocols for acquiring spectroscopic data for a liquid sample like **1,5-dibromooctane**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **1,5-dibromooctane** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 300, 400, or 500 MHz spectrometer.

- Data Acquisition: Acquire the ^1H NMR spectrum. For ^{13}C NMR, a longer acquisition time may be necessary due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

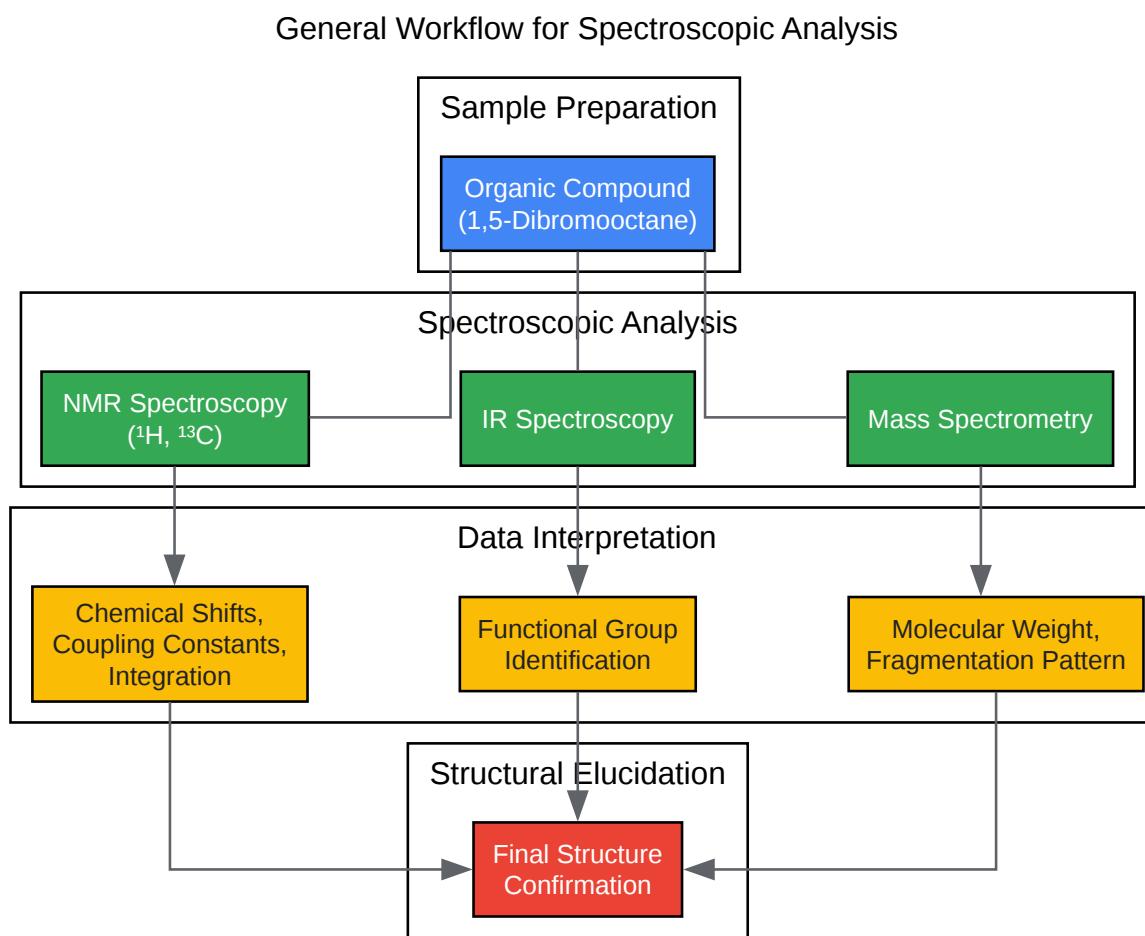
- Sample Preparation: As a liquid, **1,5-dibromoocetane** can be analyzed neat. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
- Instrument Setup: Place the salt plates in the sample holder of an FTIR spectrometer.
- Data Acquisition: Record a background spectrum of the clean salt plates. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

- Sample Introduction: For a volatile compound like **1,5-dibromoocetane**, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas chromatograph, which separates it from any impurities.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The detector records the abundance of each ion, generating a mass spectrum.
- Data Analysis: Analyze the mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the structural elucidation of an organic compound using spectroscopic methods.



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Caption: Workflow of Spectroscopic Analysis.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com